1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-phenylmethoxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c17-14(10-16-8-6-15-7-9-16)12-18-11-13-4-2-1-3-5-13;;/h1-5,14-15,17H,6-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWDZUHCYLPXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COCC2=CC=CC=C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Modifications
- Piperazine Modification : The piperazine ring is often modified by nucleophilic substitution or reductive amination to introduce the desired substituents on nitrogen atoms.
- Propan-2-ol Backbone Functionalization : The propanol moiety is functionalized by attaching the benzyloxy group, typically via etherification or nucleophilic substitution reactions.
Typical Synthetic Steps
| Step | Reaction Description | Conditions | Yield (%) | Notes | |
|---|---|---|---|---|---|
| 1 | Preparation of benzyloxy-substituted propanol intermediate | Reaction of propanol derivative with benzyl halide under basic conditions | ~80 | Requires temperature control and inert atmosphere | |
| 2 | Coupling with piperazine | Nucleophilic substitution of piperazine nitrogen with benzyloxy-propanol intermediate | Room temperature to mild heating | 50-70 | Use of solvents like ethanol or methanol, inert atmosphere recommended |
| 3 | Formation of dihydrochloride salt | Treatment with HCl gas or HCl solution | Room temperature | Quantitative | Enhances compound stability and crystallinity |
| 4 | Purification | Recrystallization or silica gel chromatography | - | Critical for removing impurities |
Example Procedure (Generalized)
Synthesis of 1-Benzyloxy-3-chloropropan-2-ol : React 3-chloropropan-2-ol with benzyl bromide in the presence of potassium carbonate in acetonitrile at 80 °C overnight. This yields the benzyloxy-propanol intermediate.
Nucleophilic Substitution with Piperazine : The intermediate is reacted with piperazine in ethanol under nitrogen atmosphere at room temperature for 12–24 hours.
Salt Formation : The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.
Purification : The crude product is purified by recrystallization from ethanol/ether or by flash chromatography on silica gel to afford pure 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Starting Materials | Piperazine, 3-chloropropan-2-ol, benzyl bromide | Commercially available |
| Reaction Atmosphere | Argon or nitrogen | Prevents oxidation |
| Reaction Temperature | 25–80 °C | Step-dependent |
| Reaction Time | 12–24 hours | Varies by step |
| Solvents | Ethanol, methanol, acetonitrile, DCM | Purity affects yield |
| Purification Techniques | Recrystallization, silica gel chromatography | Ensures high purity |
| Yield Range | 50–80% | Depends on step and conditions |
| Salt Formation | HCl gas or HCl solution | Produces dihydrochloride salt |
Research Findings and Analysis
- The synthetic route is reproducible and scalable for laboratory preparation.
- Purity and yield are highly dependent on solvent choice and reaction atmosphere.
- The dihydrochloride salt form improves compound stability for storage and handling.
- Chromatographic purification is essential to remove side products and unreacted starting materials.
- The compound’s functional groups allow for further chemical modifications if needed for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical reactions, such as:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to yield different derivatives.
- Substitution : The benzyloxy group can be substituted with other functional groups.
Biology
In biological research, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is employed to study protein interactions and functions. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The piperazine moiety enhances its binding affinity and specificity, making it useful for proteomics studies .
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development, particularly in designing new therapeutic agents that target specific biological pathways. Its ability to inhibit or modulate enzyme activity positions it as a candidate for further pharmacological exploration.
Industrial Applications
While specific industrial applications are less documented, the compound's properties indicate potential uses in developing new materials and chemical processes. Its reactivity allows for the creation of novel compounds that could be beneficial in various industrial contexts .
Case Studies
Several studies have highlighted the utility of this compound in research:
- Proteomics Research : A study demonstrated its effectiveness in enhancing protein interactions, providing insights into cellular mechanisms.
- Organic Synthesis : Researchers reported successful reactions leading to novel derivatives that exhibit promising biological activities.
These case studies underscore the compound's versatility and potential impact across multiple research domains.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety in the compound can interact with biological targets, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with 1-(4-Benzylpiperazin-1-yl)-3-(2-Methoxyphenoxy)propan-2-ol Dihydrochloride (CAS: 54414-74-3)
This structurally related compound (hereafter Compound B ) shares the propan-2-ol core and dihydrochloride salt form but differs in substituents. Key differences include:
Structural Implications :
- The larger molecular weight and extended aromatic system in Compound B may influence its pharmacokinetic profile, such as metabolic stability and plasma half-life.
Comparison with Biogenic Amine Dihydrochlorides (e.g., Putrescine, Cadaverine)
Biogenic amines like putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) share the dihydrochloride salt form but differ fundamentally in structure and application:
| Property | Target Compound | Putrescine Dihydrochloride | Cadaverine Dihydrochloride |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₂Cl₂N₂O₂ | C₄H₁₂Cl₂N₂ | C₅H₁₄Cl₂N₂ |
| Molecular Weight | ~321.24 g/mol | 182.7 g/mol | 171.4 g/mol |
| Primary Use | Pharmaceutical research | Food analysis standards | Food analysis standards |
| Solubility | Likely high in polar solvents | Highly water-soluble | Highly water-soluble |
Functional Differences :
Comparison with Azoamidine Dihydrochloride Initiators
Dihydrochloride salts like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () are used as water-soluble radical initiators in polymerization. Key contrasts include:
| Property | Target Compound | Azoamidine Dihydrochloride |
|---|---|---|
| Functional Groups | Ether, piperazine | Azo (-N=N-), amidine |
| Application | Pharmaceutical research | Polymer synthesis initiators |
| Reactivity | Likely inert under mild conditions | Thermally decomposes to generate radicals |
Mechanistic Divergence :
- The azo group in initiators enables radical generation, whereas the target compound’s piperazine and ether groups are more suited for molecular interactions in biological systems .
Biological Activity
Overview
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a synthetic compound with significant potential in biological applications. It features a piperazine moiety, which is known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H24Cl2N2O2
- Molecular Weight : 323.26 g/mol
- CAS Number : 1185294-66-9
The compound is characterized by the presence of a benzyloxy group and a piperazinyl moiety, which contribute to its unique biological properties.
The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The piperazine structure allows for interactions that may inhibit or modulate enzyme activity, while the benzyloxy group enhances binding affinity.
Potential Targets
- Enzymes : Modulation of enzyme activity related to cancer proliferation.
- Receptors : Interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Several studies have indicated the compound's potential anticancer activity:
-
Cytotoxicity Assays :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay. Preliminary results suggest significant inhibition of cell viability in breast cancer (BT-474) and cervical cancer (HeLa) cells.
- IC50 Values : Specific IC50 values for different cell lines need further investigation but preliminary data indicate promising results.
- Mechanism of Induced Apoptosis :
Study on Piperazine Derivatives
A study focusing on piperazine derivatives highlighted their potential in inhibiting tubulin polymerization, a critical process in cancer cell division. The research emphasized that compounds similar to this compound could share these properties, leading to effective cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Piperazine derivative | Anticancer activity |
| 1-Phenoxy-3-piperazin-1-yl-propan-2-ol | Similar structure | Moderate cytotoxicity |
| 3-(4-substituted-piperazinyl)-benzothiazole | Different core structure | Antimicrobial properties |
This table illustrates how this compound compares with other related compounds in terms of biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, and what critical parameters influence yield?
- Methodology : Synthesis typically involves coupling a benzyl-protected propanol derivative with a piperazine moiety under nucleophilic substitution conditions. Key steps include protecting group strategies (e.g., benzyloxy for hydroxyl protection) and acidification to form the dihydrochloride salt. Reaction temperature (40–60°C) and stoichiometric ratios of piperazine derivatives (1.2–1.5 equivalents) are critical for yield optimization. Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity .
- Critical Parameters : pH control during salt formation (HCl gas or concentrated HCl) ensures complete protonation of the piperazine nitrogen atoms. Solvent polarity impacts intermediate stability—use polar aprotic solvents like DMF or acetonitrile .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzyloxy group (δ 4.5–5.0 ppm for CH₂-O) and piperazine ring integration.
- HPLC-UV/MS : Reverse-phase C18 columns with acetonitrile/ammonium formate buffers (pH 3.5) resolve impurities; monitor at 254 nm for aromatic groups .
- Elemental Analysis : Verify chloride content (theoretical ~15% for dihydrochloride) to confirm salt stoichiometry .
Q. What are the key considerations for solubility and stability in experimental design?
- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). For organic solvents, DMSO or methanol is preferred. Pre-solubilize in warm aqueous buffers (pH 4–6) to avoid precipitation .
- Stability : Store at −20°C in airtight, light-protected containers. Avoid prolonged exposure to alkaline conditions (pH >8), which may deprotonate the piperazine and reduce solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate impurity formation during synthesis?
- Impurity Profiling : Common impurities include unreacted benzyloxy intermediates or mono-hydrochloride byproducts. Use gradient HPLC (e.g., 10–90% acetonitrile over 30 minutes) to detect and quantify impurities. Adjust reaction time (8–12 hours) and employ scavengers like molecular sieves to absorb residual moisture, which can hydrolyze intermediates .
- Validation : Spiking experiments with synthetic impurity standards (e.g., mono-hydrochloride) validate method specificity. Limit impurities to <0.1% via iterative recrystallization .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via TLC (silica gel, chloroform:methanol 9:1).
- Hydrolytic Stress : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Neutralize and analyze by LC-MS for degradation products (e.g., benzyl alcohol from ester hydrolysis) .
Q. How should contradictory data in receptor binding assays be analyzed?
- Troubleshooting : Variability often arises from differences in assay buffers (e.g., Tris vs. HEPES affecting ionic strength) or cell membrane preparation methods. Standardize protocols using reference ligands (e.g., GBR 12909 for dopamine transporter studies) .
- Controls : Include saturation binding assays to determine nonspecific binding (e.g., 10µM unlabeled ligand). Repeat experiments in triplicate across multiple cell batches to assess biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
